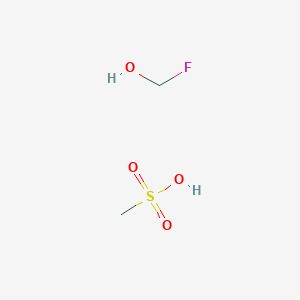
Fluoromethanol;methanesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fluoromethanol; methanesulfonic acid is a compound that combines the properties of fluoromethanol and methanesulfonic acid Fluoromethanol is an organofluorine compound, while methanesulfonic acid is an organosulfur compound
Synthetic Routes and Reaction Conditions:
Fluoromethanol: Fluoromethanol can be synthesized through the reaction of formaldehyde with hydrogen fluoride. This reaction typically requires a catalyst and is conducted under controlled temperature and pressure conditions.
Methanesulfonic Acid: Methanesulfonic acid is commonly produced by the oxidation of dimethyl sulfide using oxygen or chlorine.
Industrial Production Methods:
Fluoromethanol: Industrial production of fluoromethanol involves the use of large-scale reactors where formaldehyde and hydrogen fluoride are combined under controlled conditions to ensure high yield and purity.
Methanesulfonic Acid: Industrial production of methanesulfonic acid involves the oxidation of dimethyl sulfide in large reactors, often using air or chlorine as the oxidizing agent.
Types of Reactions:
Oxidation: Methanesulfonic acid can undergo oxidation reactions to form sulfonic acid derivatives.
Reduction: Fluoromethanol can be reduced to form methanol and other reduced products.
Substitution: Both fluoromethanol and methanesulfonic acid can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, chlorine, and hydrogen peroxide. These reactions are typically conducted at elevated temperatures and in the presence of catalysts.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions to achieve the desired reduction.
Substitution: Substitution reactions often involve the use of nucleophiles or electrophiles under specific conditions to facilitate the replacement of functional groups.
Major Products Formed:
Oxidation: Sulfonic acid derivatives and other oxidized products.
Reduction: Methanol and other reduced compounds.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Fluoromethanol; methanesulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals, electrolytes for batteries, and as a solvent in various industrial processes
Mechanism of Action
The mechanism of action of fluoromethanol; methanesulfonic acid involves its interaction with molecular targets and pathways:
Comparison with Similar Compounds
Methanol: Similar to fluoromethanol but lacks the fluorine atom, resulting in different reactivity and properties.
Sulfuric Acid: Similar to methanesulfonic acid but has different solubility and reactivity characteristics.
Uniqueness:
Fluoromethanol: The presence of the fluorine atom imparts unique reactivity and stability compared to methanol.
Methanesulfonic Acid: Offers higher solubility for metal salts and is less corrosive compared to sulfuric acid, making it suitable for specific industrial applications .
Properties
CAS No. |
114435-87-9 |
|---|---|
Molecular Formula |
C2H7FO4S |
Molecular Weight |
146.14 g/mol |
IUPAC Name |
fluoromethanol;methanesulfonic acid |
InChI |
InChI=1S/CH3FO.CH4O3S/c2-1-3;1-5(2,3)4/h3H,1H2;1H3,(H,2,3,4) |
InChI Key |
OHSUIHHSXFTIEC-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)O.C(O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


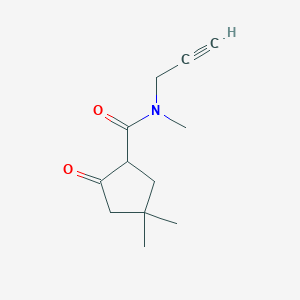
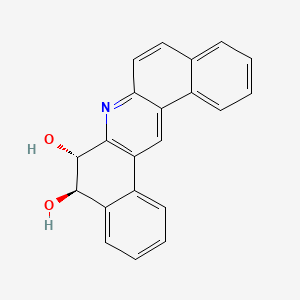
![Methanone, [5-methyl-2-(methylamino)phenyl]phenyl-, hydrazone, (Z)-](/img/structure/B14304518.png)
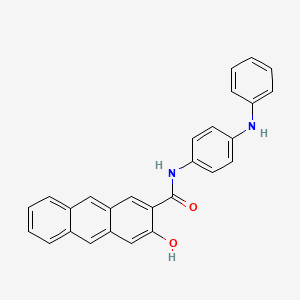
![2-[2-(2-tert-Butoxyethoxy)ethyl]-1,3-dioxolane](/img/structure/B14304535.png)
![Benzene, 1,1'-[(3-chloropropoxy)methylene]bis[4-fluoro-](/img/structure/B14304546.png)
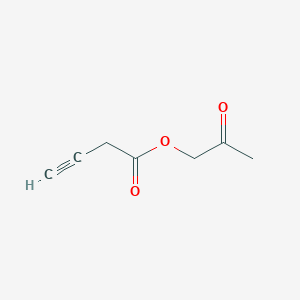
![3-{2-[(2-Chlorophenoxy)methyl]-1H-benzimidazol-1-yl}propanenitrile](/img/structure/B14304553.png)
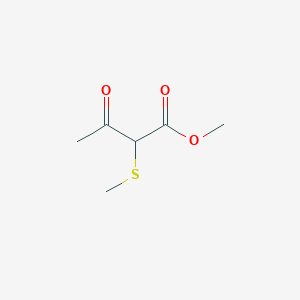
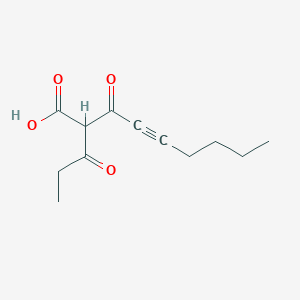
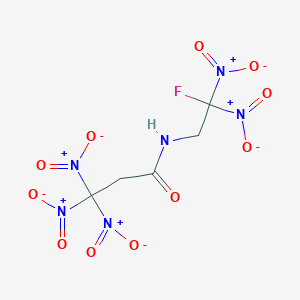
![Ethyl 5,8-diphenylpyrido[3,4-d]pyridazine-7-carboxylate](/img/structure/B14304577.png)
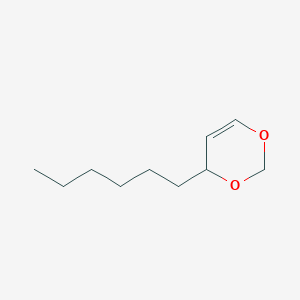
![(2-{[3-(2-Bromoethyl)phenoxy]methoxy}ethyl)(trimethyl)silane](/img/structure/B14304587.png)
